2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole 2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15855720
InChI: InChI=1S/C13H17N3S/c1-7-5-9(3)11(6-8(7)2)12-10(4)17-13(15-12)16-14/h5-6H,14H2,1-4H3,(H,15,16)
SMILES:
Molecular Formula: C13H17N3S
Molecular Weight: 247.36 g/mol

2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole

CAS No.:

Cat. No.: VC15855720

Molecular Formula: C13H17N3S

Molecular Weight: 247.36 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole -

Specification

Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
IUPAC Name [5-methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]hydrazine
Standard InChI InChI=1S/C13H17N3S/c1-7-5-9(3)11(6-8(7)2)12-10(4)17-13(15-12)16-14/h5-6H,14H2,1-4H3,(H,15,16)
Standard InChI Key LKOAANKJEGRRMD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1C)C2=C(SC(=N2)NN)C)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole consists of a thiazole core substituted at positions 2, 4, and 5. The hydrazinyl group at position 2 introduces nucleophilic reactivity, while the 2,4,5-trimethylphenyl moiety at position 4 enhances lipophilicity, potentially improving membrane permeability . The methyl group at position 5 contributes to steric stabilization, a feature critical for maintaining structural integrity in biological environments .

Key Structural Attributes:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, enabling π-π stacking and hydrogen bonding with biological targets .

  • Hydrazinyl group (-NH-NH₂): Enhances metal-chelation capabilities and interacts with enzymatic active sites .

  • Trimethylphenyl substituent: The 2,4,5-trimethyl configuration on the phenyl ring increases hydrophobicity, favoring interactions with lipid-rich bacterial membranes or hydrophobic protein pockets .

Physicochemical Data

While experimental data for this specific compound are scarce, analogous thiazoles provide insights:

PropertyEstimated Value (Analog-Based)Source Compound Reference
Molecular Weight~277.4 g/mol
LogP (Lipophilicity)3.2–3.8
Solubility (Water)<1 mg/mL
pKa (Hydrazinyl group)~6.5–7.2

These properties suggest moderate bioavailability and suitability for oral or topical formulations, though further experimental validation is required .

Synthetic Methodologies

General Synthesis Strategies

The synthesis of 2-hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole likely involves a multi-step process, leveraging established thiazole-forming reactions:

Thiazole Ring Formation

The Hantzsch thiazole synthesis is a plausible route, utilizing:

  • Trimethylphenyl ketone: Reacted with thiourea in the presence of iodine or N-bromosuccinimide to form the thiazole core .

  • Cyclization: Halogenated intermediates undergo cyclization under oxidative conditions (e.g., DMSO, 80°C) .

Example Reaction Pathway:

Trimethylphenyl ketone+ThioureaDMSO, I280C2-Amino-4-(2,4,5-trimethylphenyl)-5-methylthiazole\text{Trimethylphenyl ketone} + \text{Thiourea} \xrightarrow[\text{DMSO, I}_2]{80^\circ\text{C}} \text{2-Amino-4-(2,4,5-trimethylphenyl)-5-methylthiazole}

Subsequent hydrazination replaces the amino group with hydrazine, yielding the target compound .

Optimization Challenges

  • Yield Limitations: Analogous syntheses report yields of 40–60% due to side reactions during cyclization .

  • Purification: Silica gel chromatography (petroleum ether/ethyl acetate) is typically required to isolate the product .

Pharmacological Activities (Inferred from Structural Analogs)

Antimicrobial Activity

Thiazoles with hydrazine substitutions exhibit broad-spectrum antimicrobial effects. For example:

  • Compound 10b (N-(arylidene)thiazol-3-yl acetohydrazide): Demonstrated 91% inhibition of Mycobacterium tuberculosis at 1.05 µg/mL .

  • Compound 12b-c (2,4,5-trisubstituted thiazoles): Achieved >90% reduction of M. tuberculosis H37Ra at 10 µM .

The hydrazinyl group in the target compound may enhance metal ion chelation, disrupting microbial enzymatic pathways .

ParameterAnalog Data (Compound 10b)Reference
Acute Oral Toxicity (LD₅₀)>500 mg/kg (rats)
Skin IrritationMild

Hazard Statements: Potential hazards include skin/eye irritation (H315, H318) and acute toxicity (H302) .

Industrial and Research Applications

Pharmaceutical Development

  • Antitubercular Agents: Structural alignment with rifampicin analogs supports potential use in multidrug-resistant TB therapy .

  • Antidiabetic Research: Hydrazinyl thiazoles modulate α-glucosidase activity, suggesting applications in diabetes management .

Chemical Intermediate

The compound’s reactive hydrazinyl group makes it a valuable precursor for synthesizing Schiff bases or metal complexes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator